5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine 5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 206274-52-4
VCID: VC16851439
InChI: InChI=1S/C25H24N4O2/c26-24-21(15-28-25(27)29-24)13-20-11-12-22(30-16-18-7-3-1-4-8-18)23(14-20)31-17-19-9-5-2-6-10-19/h1-12,14-15H,13,16-17H2,(H4,26,27,28,29)
SMILES:
Molecular Formula: C25H24N4O2
Molecular Weight: 412.5 g/mol

5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine

CAS No.: 206274-52-4

Cat. No.: VC16851439

Molecular Formula: C25H24N4O2

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine - 206274-52-4

Specification

CAS No. 206274-52-4
Molecular Formula C25H24N4O2
Molecular Weight 412.5 g/mol
IUPAC Name 5-[[3,4-bis(phenylmethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Standard InChI InChI=1S/C25H24N4O2/c26-24-21(15-28-25(27)29-24)13-20-11-12-22(30-16-18-7-3-1-4-8-18)23(14-20)31-17-19-9-5-2-6-10-19/h1-12,14-15H,13,16-17H2,(H4,26,27,28,29)
Standard InChI Key KYJSISOHUNITEJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine belongs to the pyrimidine class of heterocyclic compounds, with a molecular formula of C25H24N4O2\text{C}_{25}\text{H}_{24}\text{N}_4\text{O}_2 and a molecular weight of 412.48 g/mol . Its IUPAC name, 5-[[3,4-bis(phenylmethoxy)phenyl]methyl]pyrimidine-2,4-diamine, reflects its substitution pattern:

  • A pyrimidine ring with amino groups at C2 and C4.

  • A benzyl group at C5, substituted with two benzyloxy groups at the meta and para positions of its phenyl ring.

The compound’s SMILES notation (C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OCC4=CC=CC=C4) and InChIKey (KYJSISOHUNITEJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Synthesis and Reaction Pathways

The synthesis of 5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine involves multi-step protocols, often leveraging catalytic systems to achieve regioselectivity. A representative route, adapted from methodologies in pyrimidine chemistry , proceeds as follows:

Preparation of 3,4-Bis(benzyloxy)benzaldehyde

  • Benzylation of 3,4-dihydroxybenzaldehyde: Reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base (e.g., K2_2CO3_3) yields 3,4-bis(benzyloxy)benzaldehyde.

  • Purification: The product is isolated via extraction (ethyl acetate/water) and column chromatography .

Coupling with Pyrimidine Precursor

The aldehyde intermediate undergoes condensation with 2,4-diaminopyrimidine derivatives under basic conditions. For example:

  • Catalytic System: DABCO (1,4-diazabicyclo[2.2.2]octane) in solvent-free conditions at 90°C .

  • Mechanism: A Knoevenagel-like condensation followed by cyclization forms the benzyl-linked pyrimidine core.

Key Observations:

  • Solvent-free conditions enhance reaction efficiency and reduce byproducts .

  • Yields for analogous compounds range from 60–75%, depending on substituent electronic effects .

Physicochemical and Spectroscopic Properties

Spectral Characterization

Data from related pyrimidine derivatives provide insights into expected spectral features:

TechniqueKey Signals
1^1H NMR- δ 5.02 ppm (s, 4H, OCH2_2Ph)
- δ 4.88 ppm (s, 1H, CH2_2-pyrimidine)
- δ 7.32–7.44 ppm (m, 10H, aromatic H)
13^{13}C NMR- δ 69.5 ppm (OCH2_2Ph)
- δ 161.1 ppm (C=O, pyrimidine)
MS (ESI)m/z 413.3 [M+H]+^+ (calculated 412.48)

Thermodynamic and Solubility Data

  • LogP: Estimated at 4.2 , indicating moderate lipophilicity.

  • Solubility: Poor aqueous solubility; soluble in DMSO, DMF, and dichloromethane .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields via microwave-assisted or flow chemistry approaches.

  • Biological Profiling: Systematic evaluation of anticancer, antiviral, and anti-inflammatory activities.

  • Structure-Activity Relationships (SAR): Modifying benzyloxy substituents to tune bioavailability and potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator